molecular formula C9H11ClN4O2 B7788345 [(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine

[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine

Cat. No.: B7788345
M. Wt: 242.66 g/mol
InChI Key: HVEUAXZJMGUHAT-TWGQIWQCSA-N
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Description

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine is an organic compound with the molecular formula C9H11ClN4O2 and a molecular weight of 242.66 g/mol . This compound is characterized by the presence of a chloropyridinyl group, a nitroethenyl group, and a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine typically involves the following steps :

    Starting Materials: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form the intermediate 6-chloropyridin-3-ylmethylamine.

    Nitroethenylation: The intermediate is then subjected to nitroethenylation using nitromethane and a base such as sodium ethoxide to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine undergoes various chemical reactions, including :

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted pyridines.

Scientific Research Applications

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine can be compared with other similar compounds, such as :

    6-chloropyridin-3-ylmethylamine: This compound lacks the nitroethenyl group and has different chemical properties and applications.

    2-chloro-5-(methylaminomethyl)pyridine: This compound has a similar structure but differs in the position of the chlorine and methylamine groups.

    N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: This compound lacks the nitro group and has different reactivity and applications.

The uniqueness of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine lies in its combination of functional groups, which confer specific chemical properties and potential biological activities.

Properties

IUPAC Name

(Z)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUAXZJMGUHAT-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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